4-chloro-N-ethyl-2,5-dimethoxyaniline

Catalog No.
S15872601
CAS No.
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-ethyl-2,5-dimethoxyaniline

Product Name

4-chloro-N-ethyl-2,5-dimethoxyaniline

IUPAC Name

4-chloro-N-ethyl-2,5-dimethoxyaniline

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H14ClNO2/c1-4-12-8-6-9(13-2)7(11)5-10(8)14-3/h5-6,12H,4H2,1-3H3

InChI Key

MQVMUOCBWDAPKL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1OC)Cl)OC

4-Chloro-N-ethyl-2,5-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2C_8H_{10}ClNO_2 and a molecular weight of approximately 187.62 g/mol. It features a chloro group at the para position and two methoxy groups at the ortho positions on the aromatic ring, along with an ethyl amine substituent. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.

The primary chemical reaction involving 4-chloro-N-ethyl-2,5-dimethoxyaniline is its synthesis through the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene. This reduction occurs in the presence of hydrogen gas and a suitable catalyst, typically under elevated temperatures (80°C to 110°C) and pressures (up to 20 bar) . The resulting product, 4-chloro-N-ethyl-2,5-dimethoxyaniline, can also participate in further chemical transformations, such as electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.

Research indicates that compounds related to 4-chloro-N-ethyl-2,5-dimethoxyaniline exhibit various biological activities. For instance, studies have shown that derivatives of this compound can act as affinity probes in biological assays . The structure-activity relationship studies suggest that modifications to the aniline moiety can significantly influence biological activity, making it a candidate for further pharmacological investigations.

The synthesis of 4-chloro-N-ethyl-2,5-dimethoxyaniline can be achieved through several methods:

  • Catalytic Reduction: As previously mentioned, this method involves reducing 4-chloro-2,5-dimethoxy-1-nitrobenzene using hydrogen gas in the presence of a platinum-based catalyst .
  • N-Alkylation: The introduction of the ethyl group can be performed through N-alkylation of 4-chloro-2,5-dimethoxyaniline using ethyl halides in the presence of a base.
  • Direct Amination: Another potential method includes direct amination of chloro-substituted derivatives with ethylamine under appropriate conditions.

4-Chloro-N-ethyl-2,5-dimethoxyaniline has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: The compound may also be utilized in dye manufacturing due to its chromophoric properties.
  • Research: It is employed in biological research as a probe for studying enzyme interactions and mechanisms.

Interaction studies involving 4-chloro-N-ethyl-2,5-dimethoxyaniline focus on its binding affinity with biological targets. These studies often assess how structural modifications impact its ability to interact with proteins or enzymes relevant to disease mechanisms. For example, modifications at specific sites on the aniline structure can enhance or diminish activity against certain biological targets .

Several compounds share structural similarities with 4-chloro-N-ethyl-2,5-dimethoxyaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Chloro-2,5-dimethoxyanilineSimilar structure without ethyl groupUsed as a precursor for various pharmaceuticals
4-Chloro-N-methyl-2,5-dimethoxyanilineMethyl group instead of ethylExhibits different biological activity compared to ethyl derivative
4-Chloro-N-propyl-2,5-dimethoxyanilinePropyl group at nitrogenPotentially different solubility and reactivity profiles
4-Bromo-N-ethyl-2,5-dimethoxyanilineBromine substitution for chlorineMay exhibit different electronic properties affecting reactivity

Uniqueness

The uniqueness of 4-chloro-N-ethyl-2,5-dimethoxyaniline lies in its specific combination of chloro and methoxy substituents along with the ethyl amine functionality. This combination enhances its potential bioactivity and applicability in synthetic chemistry compared to other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.0713064 g/mol

Monoisotopic Mass

215.0713064 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types